3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride
Description
Systematic Nomenclature and Chemical Identity
The compound 3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride possesses the molecular formula C₉H₉Cl₃O₄S and exhibits a molecular weight of 319.6 grams per mole. The International Union of Pure and Applied Chemistry designation follows systematic nomenclature principles, clearly indicating the positions of all substituents on the benzene ring core structure. The numerical prefix "3,5-dichloro" specifies the placement of two chlorine atoms at the meta positions relative to the sulfonyl chloride group, while "4-(2-methoxyethoxy)" describes the ether linkage at the para position consisting of a methoxyethyl chain connected through an oxygen atom to the aromatic ring.
The systematic name reflects the hierarchical priority of functional groups according to International Union of Pure and Applied Chemistry conventions, with the sulfonyl chloride group serving as the principal functional group and determining the base name "benzene-1-sulfonyl chloride". This nomenclature system provides unambiguous identification of the compound structure and facilitates precise communication within the scientific community. The compound has been assigned the Chemical Abstracts Service registry number 1178105-28-6 and the European Community number 993-482-5, establishing its formal recognition in chemical databases.
Molecular Representation and Structural Descriptors
The molecular structure can be represented through multiple standardized formats that encode different aspects of the chemical connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation appears as COCCOC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl, providing a linear text description of the molecular graph. This notation systematically describes the connectivity pattern starting from the methoxyethoxy substituent and proceeding around the benzene ring to encompass all atomic connections and bonding arrangements.
The International Chemical Identifier format offers a more comprehensive structural description: InChI=1S/C9H9Cl3O4S/c1-15-2-3-16-9-7(10)4-6(5-8(9)11)17(12,13)14/h4-5H,2-3H2,1H3. This representation includes detailed information about the molecular formula, connectivity, and hydrogen count, enabling precise reconstruction of the molecular structure. The corresponding International Chemical Identifier Key UULQBLQKMWWWQO-UHFFFAOYSA-N provides a fixed-length hash code derived from the full International Chemical Identifier, facilitating database searches and chemical informatics applications.
The monoisotopic mass of the compound has been calculated as 317.9287 daltons, reflecting the exact mass when considering the most abundant isotopes of all constituent elements. This precise mass value proves essential for mass spectrometric identification and analytical characterization of the compound in complex mixtures or reaction products.
Properties
IUPAC Name |
3,5-dichloro-4-(2-methoxyethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O4S/c1-15-2-3-16-9-7(10)4-6(5-8(9)11)17(12,13)14/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULQBLQKMWWWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Chlorination
- The chlorination of benzene derivatives to obtain 3,5-dichlorobenzene intermediates is typically achieved using selective chlorinating agents under controlled temperature conditions to avoid over-chlorination or unwanted substitution patterns.
- For example, 3,5-dichlorobenzene-1-sulfonyl chloride is prepared from 3,5-dichlorobenzene via sulfonation and subsequent chlorination steps, as indicated by synthesis protocols involving sodium hydroxide and sulfonyl chloride reagents in acetone or aqueous media.
Etherification with 2-Methoxyethanol
- The introduction of the 2-methoxyethoxy substituent at the 4-position of the benzene ring is accomplished by nucleophilic aromatic substitution or etherification reactions.
- A representative method involves reacting 3,5-dichloro-4-hydroxybenzene derivatives with 2-methoxyethanol under basic conditions (e.g., sodium hydroxide) in refluxing toluene, achieving yields up to 81%.
- This step requires careful control of temperature and stoichiometry to maximize substitution at the 4-position and minimize side reactions.
Sulfonyl Chloride Formation
- The sulfonyl chloride group is introduced typically by chlorosulfonation of the aromatic ring or by conversion of a sulfonic acid intermediate to the sulfonyl chloride using reagents such as thionyl chloride or phosphorus pentachloride.
- In aqueous or organic solvents, sulfonyl chloride formation is often performed at low temperatures (0–20°C) to prevent decomposition and to maintain product integrity.
- For example, one procedure involved the reaction of 3,5-dichlorobenzenesulfonyl chloride with nucleophiles in acetone at 20°C, resulting in 100% yield of the sulfonyl chloride intermediate.
Purification and Isolation
- After the reaction, the product is isolated by filtration, washing with appropriate solvents (e.g., water, 2-propanol, ethyl acetate), and drying.
- Purification techniques include recrystallization from solvents like cyclohexane or ethyl acetate and chromatographic methods such as silica gel chromatography to ensure high purity.
- The final product typically appears as a white to pale yellow solid with characteristic NMR and LC-MS profiles confirming structure and purity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination | Chlorinating agents, controlled temperature | Not specified | Selective 3,5-dichlorination; starting point for sulfonyl chloride formation |
| Etherification | 2-Methoxyethanol, NaOH, toluene, reflux 3 hours | 81 | Efficient substitution at 4-position; requires reflux and base |
| Sulfonyl chloride formation | Sulfonyl chloride reagent, acetone, 20°C | 100 | High yield; reaction performed at low temperature to maintain product stability |
| Purification | Filtration, washing (water, 2-propanol), drying | - | Recrystallization or chromatography to achieve high purity |
- A study involving the preparation of sulfonyl chloride derivatives demonstrated that reaction of azetidine-2-carboxylic acid with 3,5-dichlorobenzenesulfonyl chloride in acetone with N,N-diisopropylethylamine at room temperature overnight gave quantitative yields, indicating the robustness of sulfonyl chloride intermediates under mild conditions.
- Another investigation showed that nucleophilic substitution with 2-methoxyethanol in the presence of sodium hydroxide and toluene reflux yielded the corresponding 4-(2-methoxyethoxy) substituted benzene sulfonyl intermediates in high yield and purity, confirming the feasibility of etherification on the dichlorobenzene scaffold.
- The sulfonyl chloride functionality was efficiently introduced and maintained using chlorosulfonation or conversion of sulfonic acids, with careful temperature control to prevent hydrolysis or side reactions.
The preparation of 3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride involves:
- Selective chlorination to install dichloro substituents at the 3 and 5 positions.
- Etherification at the 4-position with 2-methoxyethanol under basic reflux conditions.
- Formation of the sulfonyl chloride group via chlorosulfonation or sulfonic acid chlorination at low temperature.
- Purification by filtration, recrystallization, and chromatography to achieve high purity.
These methods are supported by multiple experimental procedures demonstrating high yields (up to 100% in some steps) and reproducibility, making the compound accessible for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. Its sulfonyl chloride functional group can undergo substitution reactions with various nucleophiles, including:
- Amines : Forming sulfonamide derivatives.
- Alcohols : Leading to sulfonate derivatives.
- Thiols : Resulting in sulfonothioate derivatives.
These derivatives serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biological Research
In biological contexts, this compound is employed to modify biomolecules such as proteins and peptides. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack from amino acid side chains. This property is exploited in studying protein structure and function, facilitating investigations into enzyme mechanisms and protein interactions .
Medicinal Chemistry
The compound plays a role as an intermediate in the development of pharmaceutical agents. Its derivatives have shown potential therapeutic activities, particularly in antimicrobial applications. For instance, related sulfonamide compounds have demonstrated effectiveness against various bacterial strains by inhibiting folic acid synthesis—an essential process for bacterial growth .
Case Studies and Research Findings
Several studies have investigated the biological activity and synthetic utility of this compound:
- Antimicrobial Activity : Research has shown that derivatives exhibit significant antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. These compounds inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), crucial for folic acid synthesis .
- Cytotoxicity Assessments : Initial studies indicate potential cytotoxic effects on mammalian cell lines at certain concentrations. Further research is needed to define safe dosage levels for therapeutic applications .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile used . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
Structural and Physicochemical Properties
The table below compares 3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride with three structurally related sulfonyl chlorides:
Key Observations:
- Substituent Effects: The methoxyethoxy group in the target compound enhances solubility in polar solvents compared to the chloro-nitrophenoxy group (electron-withdrawing, reduces solubility) .
- Reactivity: The chloro-nitrophenoxy derivative (CAS 175135-06-5) exhibits higher electrophilicity due to the nitro group, making it more reactive in nucleophilic substitutions . The fluorobenzyloxy analog (compound 38 in ) shows moderate reactivity, with fluorine’s inductive effects balancing electron withdrawal and resonance donation.
Biological Activity
3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and findings from relevant studies.
- Molecular Formula : C11H12Cl2O3S
- Molecular Weight : 303.19 g/mol
- CAS Number : 1178105-28-6
- Structure : The compound features a sulfonyl chloride functional group attached to a dichlorobenzene ring with a methoxyethoxy substituent.
Synthesis and Characterization
The synthesis of 3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride typically involves the chlorination of 4-(2-methoxyethoxy)benzenesulfonyl chloride. Characterization is performed using techniques such as:
- NMR Spectroscopy : Used to confirm the structure and purity of the compound.
- Mass Spectrometry (MS) : Provides molecular weight confirmation.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The biological activity of 3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride has been evaluated through various assays:
-
Antibacterial Activity :
- Studies have shown that related sulfonamide compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.
- For instance, compounds derived from similar structures were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
-
Mechanism of Action :
- Sulfonamides are known to inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth. This mechanism is crucial for their antibacterial efficacy.
Cytotoxicity and Safety
While evaluating the biological activity, it is essential to consider the cytotoxic effects of the compound:
- Cytotoxicity Assays : Preliminary studies suggest that certain concentrations may exhibit cytotoxic effects on mammalian cell lines. Further research is needed to establish safe dosage levels for potential therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the biological potential of sulfonyl chlorides, including 3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves multi-step functionalization. For example, sulfonyl chloride groups can be introduced via chlorosulfonation of a phenolic precursor. A reflux setup (e.g., ethanol with glacial acetic acid as a catalyst) is often used for condensation reactions, followed by solvent evaporation under reduced pressure . Key parameters include:
- Temperature : Reflux conditions (~78°C for ethanol).
- Catalyst : Acidic catalysts (e.g., glacial acetic acid) to promote electrophilic substitution.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and methoxyethoxy group integration .
- IR Spectroscopy : Peaks at ~1370 cm (S=O stretching) and ~1170 cm (S-O stretching) confirm sulfonyl chloride functionality.
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns.
- Elemental Analysis : Validate purity and stoichiometry .
Advanced Research Questions
Q. How can researchers mitigate the high reactivity of the sulfonyl chloride group during synthetic procedures?
- Methodological Answer :
- Controlled Conditions : Use anhydrous solvents and inert atmospheres (N/Ar) to prevent hydrolysis.
- Low Temperatures : Conduct reactions at 0–5°C to slow unintended side reactions (e.g., with moisture).
- Protecting Groups : Temporarily protect reactive sites (e.g., amines or hydroxyls) during multi-step syntheses .
Q. What strategies resolve contradictions in crystallographic data for structurally similar sulfonyl chlorides?
- Methodological Answer :
- Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to handle twinning or disorder in crystal structures .
- Validation Metrics : Cross-check R-factors, electron density maps, and hydrogen bonding networks.
- Complementary Data : Pair X-ray diffraction with DFT calculations to validate bond lengths/angles .
Q. How does the 2-methoxyethoxy substituent influence electronic effects and regioselectivity in nucleophilic reactions?
- Methodological Answer :
- Electron-Donating Effects : The methoxyethoxy group donates electron density via resonance, deactivating the benzene ring and directing electrophiles to meta/para positions relative to the sulfonyl chloride.
- Steric Effects : The substituent’s bulk may hinder reactions at adjacent positions, favoring selectivity for less sterically crowded sites. Computational modeling (e.g., DFT) can predict reactivity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
